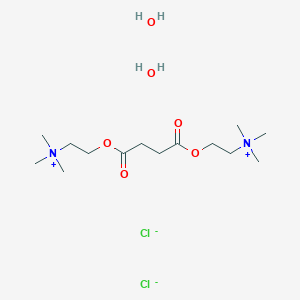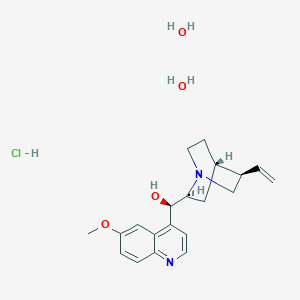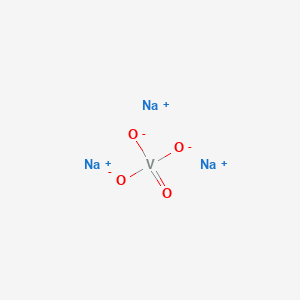
Vitamin A palmitate
Overview
Description
Mechanism of Action
Target of Action
Vitamin A palmitate, also known as retinyl palmitate, primarily targets Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs) . These receptors play a crucial role in the metabolic functioning of the retina, the growth and differentiation of epithelial tissue, the growth of bone, reproduction, and the immune response .
Mode of Action
This compound interacts with its targets, the RARs and RXRs, as an agonist . It is converted in the retina to the 11-cis-isomer of retinaldehyde or 11-cis-retinal, which functions in the retina in the transduction of light into the neural signals necessary for vision . All-trans-retinoic acid, another active form of Vitamin A, binds to RARs, which heterodimerize with RXRs . These heterodimers function as transcription factors, binding RAR-responsive elements in promoters of different genes .
Biochemical Pathways
This compound affects several biochemical pathways. It is involved in the metabolic functioning of the retina, where it plays an essential role in vision . It also impacts the growth and differentiation of epithelial tissue, bone growth, reproduction, and the immune response . This compound is metabolized into active compounds such as 11-cis-retinal, important for vision, and all-trans-retinoic acid, the primary mediator of the biological actions of vitamin A .
Pharmacokinetics
This compound is fat-soluble and remains stored in the body’s fatty tissues . This property impacts its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and its bioavailability. It is absorbed in the proximal small intestine with the help of dietary fat . Due to its fat-soluble nature, it can build up to high levels, causing toxicity and liver disease, especially from supplement use .
Result of Action
The action of this compound results in various molecular and cellular effects. It accelerates skin metabolism, promotes cell proliferation, and stimulates collagen production . It also plays a role in vision, immune system health, and reproductive health . Overconsumption can lead to toxicity and liver disease .
Action Environment
Environmental factors such as light, temperature, oxygen, pH, and humidity can influence the action, efficacy, and stability of this compound . These factors can reduce the properties/bioactivity of this compound, which should be considered in the formulation and storage of food products containing this vitamin .
Biochemical Analysis
Biochemical Properties
Vitamin A palmitate interacts with various enzymes, proteins, and other biomolecules. It is involved in the metabolic functioning of the retina, the growth and differentiation of epithelial tissue, bone growth, reproduction, and immune response . It is also known to stimulate the growth of collagen and elastic proteins, enhancing skin elasticity and promoting skin renewal .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell sensitivity to hormones and hormone-like factors and secretory proteins . It also plays a role in the regulation of gene expression and cellular metabolism . For instance, it has been shown to increase the thickness of the epidermis and dermis, stimulate collagen and elastic protein growth, and enhance skin elasticity .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is metabolized into retinoic acid, which controls genomic expression by acting as a ligand for nuclear receptors . It also plays a role in the visual cycle, where it is isomerized to 11-cis-retinal .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been shown to effectively protect the ocular surface and aqueous supplementation during general anesthesia . It is also known to be sensitive to air, heat, light, and humidity, and its stability can be affected by these factors .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While it is crucial for normal growth and development, excessive intake can lead to toxicity and liver disease . In swine, it has been shown to increase resistance to infectious diseases and keep the skin and mucous membranes healthy .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily stored in hepatic stellate cells (HSCs) in lipid droplets, and white adipose tissue (WAT) is considered a site for its storage and metabolism . It is also involved in the regulation of lipid metabolism, influencing the expression of key transcription factors like PPAR-γ and RXR .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is fat-soluble and remains stored in the body’s fatty tissues . It is efficiently absorbed in humans, with absorption rates of 70-90% reported in children .
Subcellular Localization
This compound is primarily located in hepatic stellate cells (HSCs) in lipid droplets . It is also found in the cytoplasmic membrane via the Sec or Tat secretion machineries . Its activity or function can be affected by its subcellular localization, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vitamin A Palmitate is synthesized through the esterification of retinol with palmitic acid. This reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under controlled temperature conditions to ensure the stability of the product .
Industrial Production Methods: Industrial production of this compound often involves micro- and nano-encapsulation techniques to improve its stability and bioavailability. Methods such as microfluidization, spray drying, and centrifugal extrusion are commonly used . These techniques help in protecting the compound from oxidation and degradation, ensuring a longer shelf life and better efficacy in various applications .
Chemical Reactions Analysis
Types of Reactions: Vitamin A Palmitate undergoes several types of chemical reactions, including:
Oxidation: Retinyl palmitate can be oxidized to retinoic acid, which is a biologically active form of vitamin A.
Reduction: The compound can be reduced back to retinol under specific conditions.
Hydrolysis: In the presence of water and enzymes, retinyl palmitate can be hydrolyzed to retinol and palmitic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Hydrolysis: Enzymatic hydrolysis typically involves lipases.
Major Products Formed:
Oxidation: Retinoic acid.
Reduction: Retinol.
Hydrolysis: Retinol and palmitic acid.
Scientific Research Applications
Vitamin A Palmitate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Vitamin A Palmitate is often compared with other retinoids, such as:
Retinoic Acid: The oxidized form of vitamin A, which is more potent in regulating gene expression but can be more irritating to the skin.
Retinyl Acetate: Another ester of retinol, similar in function to retinyl palmitate but with different stability and bioavailability properties.
Uniqueness: this compound is unique due to its stability and bioavailability, making it a preferred form of vitamin A for supplementation and fortification .
Properties
IUPAC Name |
[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H60O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-25-35(37)38-30-28-32(3)23-20-22-31(2)26-27-34-33(4)24-21-29-36(34,5)6/h20,22-23,26-28H,7-19,21,24-25,29-30H2,1-6H3/b23-20+,27-26+,31-22+,32-28+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGQUTWHTHXGQB-FFHKNEKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H60O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021241 | |
| Record name | Retinol palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Retinyl palmitate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003648 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
79-81-2 | |
| Record name | Retinol palmitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vitamin A palmitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | retinyl palmitate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758478 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Retinol, hexadecanoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Retinol palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Retinyl palmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.117 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VITAMIN A PALMITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D1K0N0VVC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Retinyl palmitate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003648 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
28.5 °C | |
| Record name | Retinyl palmitate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003648 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















